

A Technical Guide to the Synthesis and Isotopic Purity of Salvigenin-d9

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Compound of Interest

Compound Name: Salvigenin-d9

Cat. No.: B12411773

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This technical guide provides a comprehensive overview of a proposed synthetic route for **Salvigenin-d9** and the analytical methodologies required to ascertain its isotopic purity.

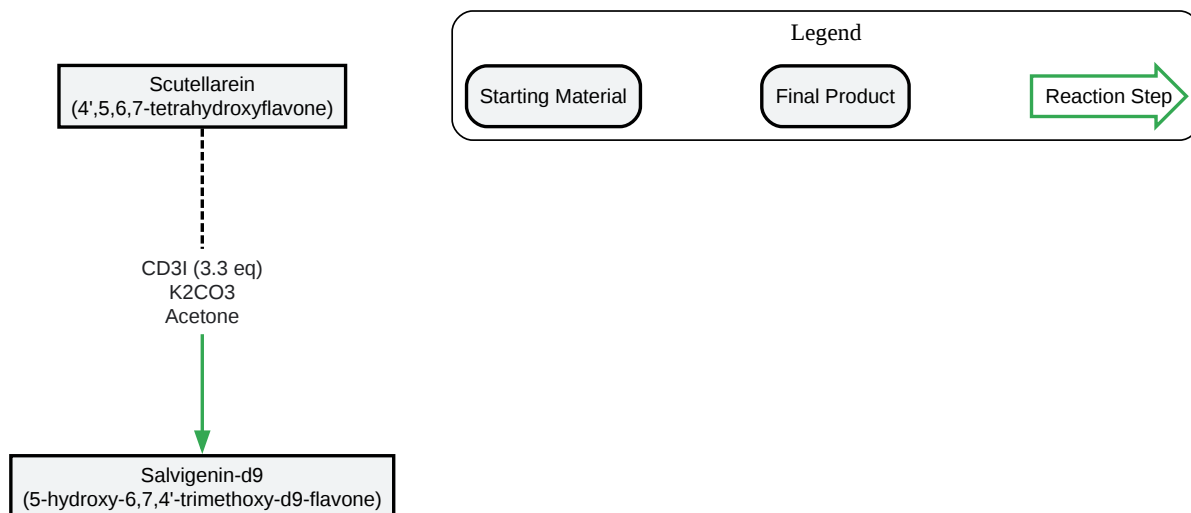
Salvigenin-d9, a deuterated analog of the neuroprotective and antitumor compound salvigenin, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry.

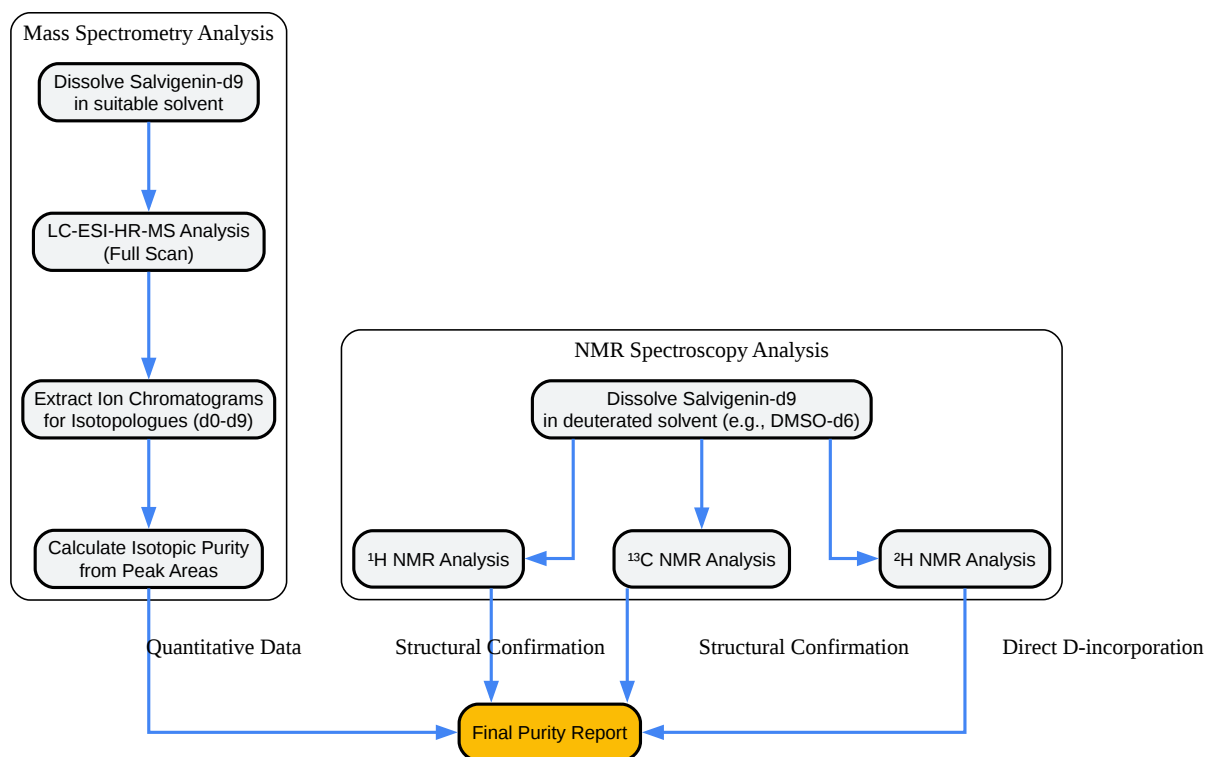
Proposed Synthesis of Salvigenin-d9

The synthesis of **Salvigenin-d9** (5-hydroxy-6,7,4'-trimethoxy-d9-flavone) is proposed via the direct deuteromethylation of the naturally available flavonoid, scutellarein (4',5,6,7-tetrahydroxyflavone). This approach leverages the differential reactivity of the hydroxyl groups on the flavonoid scaffold. The 5-hydroxyl group is intramolecularly hydrogen-bonded to the C4-carbonyl, rendering it significantly less nucleophilic than the hydroxyl groups at the 6, 7, and 4' positions. This inherent chemical property allows for a regioselective reaction under controlled conditions.

Synthetic Pathway

The proposed one-step synthesis involves the reaction of scutellarein with a deuterated methylating agent, such as iodomethane-d3, in the presence of a mild base.





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